
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is a chemical compound with the formula C12H13BrO3 . It has a molecular weight of 285.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Mécanisme D'action
The mechanism of action of ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is not fully understood. However, it is believed that the compound acts as a nucleophile in certain organic reactions, allowing for the formation of a variety of functionalized compounds. The compound is also believed to act as a catalyst for certain reactions, allowing for the formation of polymers and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to have some antimicrobial activity and has been used as an insecticide. It is also believed to have some antioxidant activity, though this has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 3-(4-bromophenyl)oxetane-3-carboxylate in lab experiments include its relatively low cost and its versatility in organic synthesis. The compound is also relatively easy to handle and is stable under a variety of conditions. The main limitation of the compound is its potential toxicity, as it can be toxic if inhaled or ingested.
Orientations Futures
The future directions for ethyl 3-(4-bromophenyl)oxetane-3-carboxylate include further study of its potential applications in organic synthesis, drug development, and medicinal chemistry. Additionally, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods to reduce its toxicity.
Méthodes De Synthèse
The synthesis of ethyl 3-(4-bromophenyl)oxetane-3-carboxylate involves the use of a Grignard reagent, such as bromobenzene, and an acid, such as acetic acid. The Grignard reagent is first reacted with the acid to form a Grignard adduct. The adduct is then reacted with ethyl bromide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and under anhydrous conditions. The product is then isolated by distillation or crystallization.
Applications De Recherche Scientifique
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate has been studied for its potential applications in scientific research. The compound has been used to prepare a variety of functionalized compounds, including polymers, for various applications. It has also been used in the synthesis of drugs, such as antibiotics, and in the synthesis of a variety of other compounds, such as dyes and pigments.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(4-bromophenyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-11(14)12(7-15-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHSIQHSRQYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

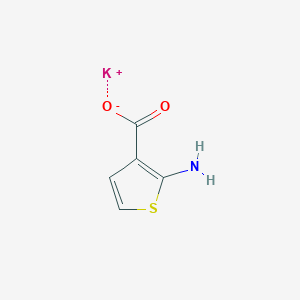
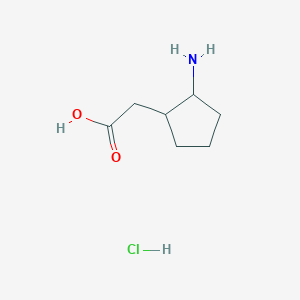
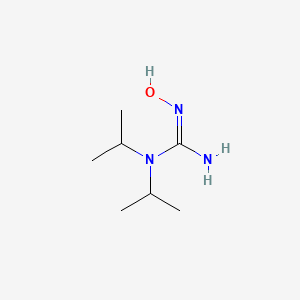

![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
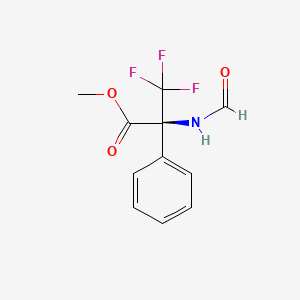
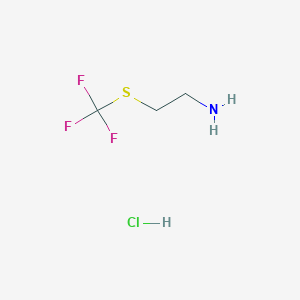
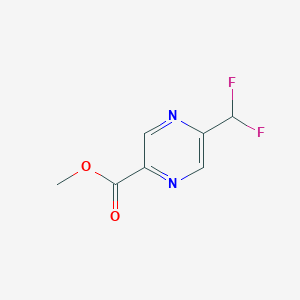
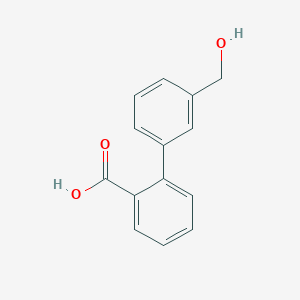


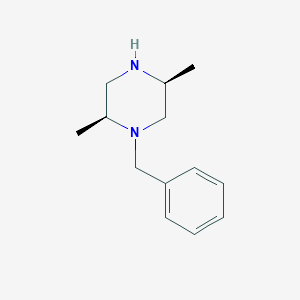

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)